Cas no 98027-81-7 (2,6-Dibromo-4-nitropyridine oxide)

2,6-Dibromo-4-nitropyridine oxide structure
98027-81-7 structure
상품 이름:2,6-Dibromo-4-nitropyridine oxide
CAS 번호:98027-81-7
MF:C5H2Br2N2O3
메가와트:297.888979434967
MDL:MFCD00233997
CID:827280
PubChem ID:11022882

2,6-Dibromo-4-nitropyridine oxide 화학적 및 물리적 성질

이름 및 식별자

    • 2,6-Dibromo-4-nitropyridine oxide
    • 2,6-dibromo-4-nitro-1-oxidopyridin-1-ium
    • 2,6-DIBROMO-4-NITROPYRIDINE N-OXIDE
    • 2,6-Dibromo-4-nitropyridine-1-oxide
    • 2,6-Dibromo-4-nitro-pyridine 1-oxide
    • 2,6-dibromo-4-nitropyridine1-oxide
    • DTXSID20452305
    • 2,6-dibromo-4-nitropyridin-1-ium-1-olate
    • DB-010094
    • 2,6-Dibromo-4-nitro-pyridin N-oxide
    • SB55113
    • 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine
    • SCHEMBL782341
    • AKOS005216857
    • 4-nitro-2,6-dibromopyridine-N-oxide
    • Pyridine, 2,6-dibromo-4-nitro-, 1-oxide
    • 2,6-dibromo-4-nitropyridine 1-oxide
    • J-400205
    • 2,6-dibromo-4-nitro pyridine 1-oxide
    • MJEDSUKRJRIBKE-UHFFFAOYSA-N
    • CS-M0699
    • 98027-81-7
    • MDL: MFCD00233997
    • 인치: 1S/C5H2Br2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H
    • InChIKey: MJEDSUKRJRIBKE-UHFFFAOYSA-N
    • 미소: [O-][N+](C1C=C(Br)[N+]([O-])=C(Br)C=1)=O

계산된 속성

  • 정밀분자량: 295.84300
  • 동위원소 질량: 295.84322g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 174
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 71.3Ų
  • 소수점 매개변수 계산 참조값(XlogP): 1.7

실험적 성질

  • 밀도: 2.42
  • 비등점: 456.1℃/760mmHg
  • 플래시 포인트: 229.7°C
  • 굴절률: 1.72
  • PSA: 71.28000
  • LogP: 3.07150

2,6-Dibromo-4-nitropyridine oxide 보안 정보

2,6-Dibromo-4-nitropyridine oxide 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    중국 세관 번호:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2,6-Dibromo-4-nitropyridine oxide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM120629-1g
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98027-81-7 95%
1g
$*** 2023-05-29
eNovation Chemicals LLC
Y1293428-1g
2,6-Dibromo-4-nitro-pyridine 1-oxide
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1g
$1115 2024-07-28
Matrix Scientific
090244-250mg
2,6-Dibromo-4-nitropyridine oxide, 95+%
98027-81-7 95+%
250mg
$152.00 2023-09-08
Chemenu
CM120629-5g
2,6-Dibromo-4-nitropyridine 1-Oxide
98027-81-7 95%
5g
$*** 2023-05-29
eNovation Chemicals LLC
Y1293428-100mg
2,6-Dibromo-4-nitro-pyridine 1-oxide
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100mg
$340 2024-07-28
eNovation Chemicals LLC
Y1293428-250mg
2,6-Dibromo-4-nitro-pyridine 1-oxide
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250mg
$555 2024-07-28
eNovation Chemicals LLC
Y1293428-500mg
2,6-Dibromo-4-nitro-pyridine 1-oxide
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500mg
$780 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R1654-250mg
2,6-Dibromo-4-nitro-pyridine 1-oxide
98027-81-7 96%
250mg
¥4354.48 2024-04-16
eNovation Chemicals LLC
Y1293428-100mg
2,6-Dibromo-4-nitro-pyridine 1-oxide
98027-81-7 95%
100mg
$340 2025-02-22
Aaron
AR00IKPQ-5g
Pyridine, 2,6-dibromo-4-nitro-, 1-oxide
98027-81-7 95%
5g
$428.00 2025-02-10

2,6-Dibromo-4-nitropyridine oxide 합성 방법

합성회로 1

반응 조건
1.1R:H2SO4, R:HNO3, 22 h, 60°C; 60°C → rt
1.2R:NH4Cl, S:H2O, cooled
참조
A MOF platform for incorporation of complementary organic motifs for CO2 binding
By Deria, Pravas et al, Chemical Communications (Cambridge, 1247, 51(62), 12478-12481

합성회로 2

반응 조건
1.1R:H2O2, S:H2O, S:F3CCO2H, 3 h, 42°C; 42°C → rt
1.2R:H2O, rt → -5°C
1.3R:Disodium carbonate, neutralized
2.1R:HNO3 •NO2, R:H2SO4, S:H2O, rt → 90°C; 2 h, 90°C; cooled
2.2R:H2O, cooled
참조
Preparation of 2,6-dibromo-4-aminopyridine
By Niu, Qian-qian et al, Fenzi Kexue Xuebao, 2006, 22(6), 401-404

합성회로 3

반응 조건
1.1R:H2O2, S:H2O, S:F3CCO2H, 80°C; 4 h, 80°C
2.1R:H2SO4, R:HNO3, 90°C; 2 h, 90°C
참조
Synthesis and characterization of highly stable and efficient star-molecules
By Huang, Hai-Fang et al, Dyes and Pigments, 2013, 96(3), 705-713

합성회로 4

반응 조건
1.1R:F3CCO2H, R:H2O2, rt; overnight, reflux
1.2R:H2O
1.3R:NaHCO3, S:H2O, neutralized
2.1R:H2SO4, R:HNO3, 0°C; overnight, 90°C
참조
A strong hydride donating, acid stable and reusable 1,4-dihydropyridine for selective aldimine and aldehyde reductions
By Hirao, Yasukazu et al, Organic & Biomolecular Chemistry, 1671, 20(8), 1671-1679

합성회로 5

반응 조건
1.1R:H2NC(=O)NH2 •H2O2, R:O(C(=O)CF3)2, S:CH2Cl2, rt → 5°C; 45 min, 5-7°C; 7°C → rt; 20 h, rt; rt → 10°C
1.2R:Na2SO4, S:H2O, 60 min, 10°C
2.1R:H2SO4, R:HNO3, rt; rt → 79°C; 25 min, 79°C; 3.5 h, 83-85°C; 85°C → rt
참조
A flexible synthesis of C-6 and N-1 analogues of a 4-amino-1,3-dihydroimidazo[4,5-c]pyridin-2-one core
By Hay, Duncan A. et al, Tetrahedron Letters, 5728, 52(44), 5728-5732

합성회로 6

반응 조건
1.1R:F3CCO2H, R:H2O2, S:H2O, 3 h, 42°C; 42°C → rt
1.2R:Disodium carbonate, S:H2O, basify
2.1R:H2SO4, R:HNO3, S:H2O, rt → 90°C; 2 h, 90°C
참조
Synthesis of 2,6-bis(3-methyl-1H-pyrazol-1-yl)-4-aminopyridine
By Li, Zhen et al, Huaxue Yanjiu, 2007, 18(1), 43-45

합성회로 7

반응 조건
1.1R:F3CCO2H, R:H2O2, S:H2O, overnight, reflux
1.2R:H2O
2.1R:H2SO4, R:HNO3, 0°C; 5 h, 90°C
참조
Interaction of the dihydropyridine/pyridinium redox pair fixed into a V-shaped conformation
By Hirao, Yasukazu et al, Heterocycles, 1345, 98(10), 1345-1353

합성회로 8

반응 조건
1.1R:F3CCO2H, R:H2O2, S:H2O, rt; 12 h, 100°C
2.1R:H2SO4, R:HNO3, 0°C; 12 h, 60°C
2.2R:NaHCO3, S:H2O, 0°C
참조
Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure-Activity Relationship, and Selective Antitumor Activity
By Liu, Zhen et al, Journal of Medicinal Chemistry, 8307, 57(20), 8307-8318

합성회로 9

반응 조건
1.1R:H2O2, S:F3CCO2H, S:H2O
2.1R:HNO3, R:H2SO4 •SO3
참조
4,4'-Donor-substituted and 6,6'-difunctionalized 2,2'-bipyridines
By Neumann, Uwe and Voegtle, Fritz, Chemische Berichte, 1989, 122(3), 589-91

합성회로 10

반응 조건
1.1R:HNO3, S:H2SO4
참조
Derivatives of pyridine N-oxide. XVI. Mercuration of pyridine N-oxide
By van Ammers, M. and den Hertog, H. J., Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1958, , 340-5

합성회로 11

반응 조건
1.1R:F3CCO2H, R:H2O2, S:H2O, 4 h, 90°C; 90°C → rt
1.2S:H2O, 3 h, 0°C
1.3R:Disodium carbonate, 0°C, neutralized
2.1R:H2SO4, rt
2.2R:H2SO4, R:HNO3, rt → 80°C; 25 min, 80°C; 3.5 h, 80°C; 80°C → rt
2.3R:H2O, 0°C
참조
Access to 3-Deazaguanosine Building Blocks for RNA Solid-Phase Synthesis Involving Hartwig-Buchwald C-N Cross-Coupling
By Mairhofer, Elisabeth et al, Organic Letters, 3900, 21(11), 3900-3903

합성회로 12

반응 조건
1.1R:F3CCO2H, R:H2O2, S:H2O, 1 h, 35°C; 35°C → rt
1.2R:Disodium carbonate, S:H2O, pH 9
2.1R:HNO3 •NO2, R:H2SO4, S:H2O, rt → 80°C; 1 h, 80°C
참조
Process for preparation of 2,6-bis[3-(aminomethyl)-1-pyrazolyl]pyridine derivative as chelant used in homogeneous time-resolved fluorescence immunoassay
By Pan, Lihua et al, Faming Zhuanli Shenqing, 1012, ,

합성회로 13

반응 조건
1.1R:H2O2, S:H2O, S:F3CCO2H, 1 h; 4 h, 95-100°C
2.1R:HNO3 •NO2, R:H2SO4, 20 h, 60°C
2.2R:NH4OH, S:H2O, neutralized
참조
The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine
By Nettekoven, Matthias and Jenny, Christian, Organic Process Research & Development, 2003, 7(1), 38-43

합성회로 14

반응 조건
1.1R:F3CCO2H, R:H2O2, 3 h, 100°C
2.1R:H2SO4, R:HNO3, 1.5 h, 100°C
참조
Influence of the 5-HT6 Receptor on Acetylcholine Release in the Cortex: Pharmacological Characterization of 4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, a Potent and Selective 5-HT6 Receptor Antagonist
By Riemer, Claus et al, Journal of Medicinal Chemistry, 1273, 46(7), 1273-1276

합성회로 15

반응 조건
1.1R:CF3CO3H, R:F3CCO2H, R:H2O2, S:H2O
2.1R:HNO3, R:H2SO4
참조
New synthesis of 2,6-dibromopyridine N-oxide
By Evans, R. F. et al, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1959, , 408-11

합성회로 16

반응 조건
1.1R:F3CCO2H, R:H2O2, R:O(C(=O)CF3)2, S:H2O, 80°C; 4 h, 80°C
2.1R:HNO3 •NO2, R:H2SO4, 90°C; 2 h, 90°C
참조
Synthesis of Hyperbranched Polypyridine via a Cross Coupling Approach as an n-type π-Conjugated Polymer
By Koga, Takashi et al, Macromolecular Chemistry and Physics, 2017, 218(22),

합성회로 17

반응 조건
1.1R:F3CCO2H, R:H2O2
2.1R:H2SO4, R:HNO3
참조
Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen
By Daver, Sebastien et al, Organic Process Research & Development, 2017, 21(2), 231-240

2,6-Dibromo-4-nitropyridine oxide Raw materials

2,6-Dibromo-4-nitropyridine oxide Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:98027-81-7)2,6-Dibromo-4-nitropyridine oxide
A959014
순결:99%/99%/99%/99%/99%
재다:50mg/100mg/250mg/500mg/1g
가격 ($):217.0/327.0/546.0/765.0/1094.0
atkchemica
(CAS:98027-81-7)2,6-Dibromo-4-nitropyridine oxide
CL8216
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의